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Compound of Interest

Compound Name: Anticancer agent 164

Cat. No.: B12394085 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Anticancer agent 164" is ambiguous in publicly available scientific

literature, referring to several distinct compounds. This document focuses on SM-164, a

bivalent Smac mimetic, due to the extensive and detailed published data available on its

mechanism of apoptosis induction, making it a strong candidate for the agent of interest.

Executive Summary
SM-164 is a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of

Caspases) mimetic that induces apoptosis in cancer cells. It functions by targeting and

neutralizing members of the Inhibitor of Apoptosis Protein (IAP) family, which are often

overexpressed in tumor cells and contribute to therapeutic resistance. By mimicking the

endogenous pro-apoptotic protein Smac/DIABLO, SM-164 relieves the IAP-mediated

suppression of caspases, thereby enabling the execution of the apoptotic program. This

document provides a comprehensive technical overview of the mechanism of action of SM-164,

quantitative data on its pro-apoptotic activity, and detailed experimental protocols for its study.

Mechanism of Action
SM-164 induces apoptosis by targeting key IAP proteins, namely X-linked inhibitor of apoptosis

protein (XIAP), and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2).[1][2][3]
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Antagonism of XIAP: XIAP directly binds to and inhibits the activity of effector caspases

(caspase-3 and -7) and initiator caspase-9. SM-164 binds with high affinity to the BIR2 and

BIR3 domains of XIAP, preventing its interaction with caspases and thus liberating their pro-

apoptotic activity.[2][4][5]

Degradation of cIAP-1/2: SM-164 binding to cIAP-1 and cIAP-2 induces their auto-

ubiquitination and subsequent proteasomal degradation.[1][3] The depletion of cIAPs has

two major consequences:

It prevents the ubiquitination and degradation of pro-caspase-8, stabilizing the death-

inducing signaling complex (DISC) and promoting the activation of the extrinsic apoptosis

pathway.

It leads to the stabilization of NIK (NF-κB-inducing kinase), which promotes the production

of TNFα (Tumor Necrosis Factor-alpha). This, in turn, can act in an autocrine or paracrine

manner to further stimulate the extrinsic apoptosis pathway.[3]

The concurrent inhibition of XIAP and degradation of cIAPs by SM-164 leads to a robust

activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of

apoptosis, culminating in the activation of effector caspases, cleavage of essential cellular

substrates like PARP (Poly [ADP-ribose] polymerase), and ultimately, programmed cell death.

[1][2]

Signaling Pathway of SM-164-Induced Apoptosis
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Caption: Signaling pathway of SM-164-induced apoptosis.

Quantitative Data
The pro-apoptotic activity of SM-164 has been quantified in numerous studies. The following

tables summarize key findings.

Table 1: Binding Affinities of SM-164 to IAP Proteins
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Target Protein Binding Domain(s) Assay Type Binding Affinity (Kᵢ)

XIAP BIR2 and BIR3
Fluorescence

Polarization
0.56 nM[1][4]

cIAP-1 BIR2 and BIR3
Fluorescence

Polarization
0.31 nM[1][4]

cIAP-2 BIR3
Fluorescence

Polarization
1.1 nM[1][4]

Table 2: In Vitro Cellular Activity of SM-164
Cell Line Cancer Type Assay Endpoint Result

MDA-MB-231 Breast Cancer Cell Viability
Apoptosis

Induction

Potent induction

at 1-10 nM[1]

SK-OV-3 Ovarian Cancer Cell Viability
Apoptosis

Induction

Potent induction

at 1-10 nM[1]

HL-60 Leukemia Cell Viability
Apoptosis

Induction

Effective at 1

nM[5]

SK-BR-3 Breast Cancer Caspase Activity
Caspase-3/9

Activation

~3-fold increase

(with 6 Gy

radiation)[2]

Table 3: In Vivo Antitumor Efficacy of SM-164
Xenograft Model Treatment Dosage Outcome

MDA-MB-231 SM-164 (i.v.) 1 and 5 mg/kg

Inhibition of tumor

growth and partial

tumor regression[1][3]

MDA-MB-231 SM-164 (single dose) 5 mg/kg

Rapid cIAP-1

degradation and

robust apoptosis in

tumor tissue within 3-6

hours[1]
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Experimental Protocols
The following protocols are generalized methodologies based on published studies

investigating SM-164. Researchers should optimize these protocols for their specific

experimental systems.

Cell Culture and Treatment
Cell Lines: MDA-MB-231 (breast cancer), SK-OV-3 (ovarian cancer), and HCT116 (colon

cancer) cells are commonly used.

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640)

supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a

humidified atmosphere with 5% CO₂.

SM-164 Treatment: Prepare a stock solution of SM-164 in a suitable solvent (e.g., DMSO).

Dilute the stock solution in culture medium to the desired final concentrations for treating the

cells. A vehicle control (medium with the same concentration of DMSO) should be run in

parallel.

Apoptosis and Cell Viability Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Preparation: Seed 1 x 10⁶ cells and treat with SM-164 for the desired duration (e.g., 24

hours).

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

Washing: Wash the cell pellet twice with cold PBS.

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-

conjugated Annexin V and 5 µL of PI.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Analysis: Add 400 µL of 1X binding buffer and analyze the samples immediately using a flow

cytometer.
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Western Blot Analysis for Protein Expression and
Cleavage
This method is used to detect changes in protein levels (e.g., cIAP-1 degradation) and

cleavage events indicative of apoptosis (e.g., PARP and caspase cleavage).

Cell Lysis: After treatment with SM-164, wash cells with cold PBS and lyse them in RIPA

buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST

(Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., anti-cIAP-1, anti-XIAP, anti-cleaved-caspase-3, anti-PARP) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Caspase Activity Assay (Fluorometric)
This assay quantitatively measures the activity of specific caspases.

Induce Apoptosis: Treat cells in a 96-well plate with SM-164.

Cell Lysis: Lyse the cells using the provided chilled lysis buffer and incubate on ice for 10

minutes.
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Assay Reaction: Add reaction buffer containing DTT and a fluorogenic caspase substrate

(e.g., Ac-DEVD-AMC for caspase-3) to the cell lysate.

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

Measurement: Read the fluorescence using a microplate reader at the appropriate excitation

and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).

In Vivo Xenograft Tumor Model
This protocol assesses the antitumor efficacy of SM-164 in a living organism.

Animal Model: Use immunodeficient mice (e.g., SCID or nude mice). All animal procedures

must be approved by an Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells)

into the flank of each mouse.

Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into

treatment and control groups. Administer SM-164 (e.g., 1-5 mg/kg) or vehicle control via an

appropriate route (e.g., intravenous injection) according to the desired schedule (e.g., daily

for 5 days a week for 2 weeks).

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., three times a

week).

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for

further analysis (e.g., Western blotting, TUNEL staining, H&E staining).

Experimental Workflow
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Caption: A typical experimental workflow to evaluate SM-164.
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Conclusion
SM-164 is a promising anticancer agent that effectively induces apoptosis by targeting the IAP

family of proteins. Its bivalent nature allows for potent antagonism of XIAP and efficient

induction of cIAP-1/2 degradation, leading to robust caspase activation and cell death in a

variety of cancer models. The quantitative data and established experimental protocols

summarized in this whitepaper provide a solid foundation for further research and development

of SM-164 and other Smac mimetics as novel cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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